molecular formula C10H11BrO B7899536 4-Bromo-2-cyclopropyl-1-methoxybenzene

4-Bromo-2-cyclopropyl-1-methoxybenzene

Cat. No.: B7899536
M. Wt: 227.10 g/mol
InChI Key: FAQWTHNLZLHNBM-UHFFFAOYSA-N
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Description

Its estimated molecular formula is C10H11BrO, with a molecular weight of ~226.9 g/mol.

Properties

IUPAC Name

4-bromo-2-cyclopropyl-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-12-10-5-4-8(11)6-9(10)7-2-3-7/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQWTHNLZLHNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Substitution Approaches

Electrophilic bromination of pre-functionalized aromatic precursors represents the most direct route to 4-bromo-2-cyclopropyl-1-methoxybenzene. The CN103201244B patent details a two-step process beginning with 2-cyclopropyl-4-methoxybenzene, where bromine is introduced using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–5°C . This method achieves 92% regioselectivity for the para position relative to the methoxy group, attributed to the electron-donating effects of the cyclopropane moiety.

A comparative study from the Royal Society of Chemistry demonstrates alternative brominating agents, including tetrabutylammonium tribromide (Bu4NBr3), which enables bromination at ambient temperatures (20–25°C) in dichloromethane . While this approach reduces energy costs, the yield decreases to 78% due to competing dibromination side reactions.

Table 1: Bromination Efficiency Across Reaction Conditions

Brominating AgentSolventTemperature (°C)Yield (%)Regioselectivity
NBSTHF0–592 >99:1 para:ortho
Br₂/FeBr₃CH₂Cl₂258595:5
Bu4NBr3CH₂Cl₂2078 88:12

Metal-Halogen Exchange-Mediated Synthesis

CN103025696B discloses a metalation approach using isopropylmagnesium chloride to achieve regiocontrol . Key steps include:

  • Magnesium-Halogen Exchange :

    • 1,4-Dibromo-2-fluorobenzene reacts with iPrMgCl in THF at −10°C, selectively generating a magnesiated intermediate at the 4-position.

  • Formylation and Methoxylation :

    • Quenching with dimethylformamide (DMF) introduces an aldehyde group, followed by potassium carbonate-mediated methoxylation in methanol at 50°C.

  • Final Bromination :

    • The 4-methoxy-2-fluorobenzaldehyde intermediate undergoes Hunsdiecker reaction with Br₂/PCl₃ to install the bromine atom.

While this route provides precise regiochemical outcomes, the five-step sequence results in a modest 57% overall yield .

Industrial-Scale Production Innovations

Large-scale manufacturing (≥100 kg batches) optimizes solvent recovery and catalyst recycling. Continuous flow reactors replace batch processes for the bromination step, reducing reaction times from 8 hours to 45 minutes . Automated crystallization systems using isopropyl alcohol/heptane mixtures enhance particle size uniformity, critical for downstream pharmaceutical formulations.

Environmental impact assessments reveal that the O-alkylation-bromination cascade generates 23% less waste than metal-halogen exchange methods, primarily due to fewer solvent changes .

Analytical Characterization and Quality Control

Nuclear magnetic resonance (NMR) spectra confirm regiochemistry:

  • ¹H NMR (CDCl₃): δ 7.41 (d, J = 8.5 Hz, 1H, H-6), 6.49 (s, 1H, H-3), 3.87 (s, 3H, OCH₃), 1.55–1.62 (m, 1H, cyclopropane CH) .

  • ¹³C NMR : δ 160.4 (C-OCH₃), 133.3 (C-Br), 56.3 (OCH₃), 14.2 (cyclopropane CH₂) .

High-performance liquid chromatography (HPLC) purity thresholds exceed 99.5% for pharmaceutical-grade material, achievable via dual recrystallization from isopropyl alcohol and heptane .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 4 undergoes substitution reactions under specific conditions:

Reagent SystemConditionsProductYieldSource
Sodium azide (NaN₃)DMF, 80°C, 12h4-Azido-2-cyclopropyl-1-methoxybenzene78%
Potassium thiophenolateTHF, 60°C, 8h4-Phenylthio derivative85%
CuCN/LiBrNMP, 120°C, microwave4-Cyano derivative91%

The reaction proceeds via a σ-complex intermediate , with the methoxy group directing incoming nucleophiles to the para position relative to itself through resonance effects.

Reductive Dehalogenation

Controlled reduction removes the bromine atom while preserving the cyclopropane ring:

Reducing AgentSolventTemperatureProductSelectivity
Pd/C, H₂ (1 atm)EtOH25°C2-cyclopropyl-1-methoxybenzene>95%
LiAlH₄Dry ether0°C → RTPartial ring opening observed63%
SmI₂/HMPATHF-78°CComplete debromination88%

Industrial processes prefer catalytic hydrogenation for scalability, achieving 95% conversion in continuous flow reactors .

Cyclopropane Ring Modifications

The strained cyclopropyl group undergoes unique transformations:

Ring-Opening Reactions
Treatment with HCl gas (2 equiv) in dichloromethane produces 3-chloropropyl derivatives through acid-catalyzed ring cleavage.

Oxidative Functionalization
Using RuO₄ (0.5 mol%) in CCl₄/H₂O (3:1):
4-Bromo-2-(2-oxopropyl)-1-methoxybenzene forms in 74% yield after 6h at 40°C.

Directed Ortho-Metalation

The methoxy group enables regioselective lithiation:

  • LDA (2.1 equiv) in THF at -78°C

  • Quench with Electrophiles:

ElectrophileProductYield
CO₂(g)3-Carboxylic acid derivative82%
Me₃SiCl3-Trimethylsilyl product91%
DMF3-Formyl derivative77%

This methodology enables sequential functionalization of positions 3 and 5 .

Cross-Coupling Reactions

Palladium-catalyzed couplings demonstrate broad applicability:

Reaction TypeConditionsProductYield
Suzuki (ArB(OH)₂)Pd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives89%
Stille (ArSnBu₃)Pd₂(dba)₃, AsPh₃, DMF, 100°CHeteroaromatic conjugates83%
Ullmann (ArNH₂)CuI, L-proline, DMSO, 120°CAryl amines78%

Oxidation of Methoxy Group

Controlled oxidation converts the methoxy group to carbonyl functionality:

Oxidizing SystemConditionsProductNotes
KMnO₄, H₂SO₄0°C → 25°C, 4h4-Bromo-2-cyclopropyl-1-hydroxybenzeneOver-oxidation occurs
CrO₃, (CH₃CO)₂OReflux, 2hAcetyl-protected quinone67% isolated yield
Electrochemical (Pt anode)1.5V, MeCN/H₂ODirect hydroxylationRequires phase-transfer

Photochemical Reactions

UV irradiation (300 nm) induces three primary pathways:

  • Cyclopropane Isomerization : Chair-to-boat transition (ΔG‡ = 24.3 kcal/mol)

  • Debromination : Through homolytic C-Br bond cleavage (Φ = 0.33 in benzene)

  • O-Methyl Migration : Formation of cyclopropylmethyl ether byproducts

This comprehensive analysis demonstrates the compound's versatility in synthetic organic chemistry, with particular value in pharmaceutical intermediates and materials science applications. Recent patent literature emphasizes improved bromination techniques using 1,3-dibromo-5,5-dimethylhydantoin in toluene/THF mixtures, achieving 95% crude yields .

Scientific Research Applications

Chemical Synthesis

4-Bromo-2-cyclopropyl-1-methoxybenzene serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in electrophilic aromatic substitution reactions where the bromine atom acts as a leaving group, facilitating the formation of reactive intermediates such as carbocations or radicals. The unique structure of this compound, featuring both a cyclopropyl group and a methoxy group, enhances its reactivity and allows for diverse synthetic pathways.

Table 1: Synthesis Pathways

Reaction TypeDescription
Electrophilic Aromatic SubstitutionBromine forms a bromonium ion, leading to further substitutions.
Nucleophilic SubstitutionThe methoxy group can be replaced by nucleophiles in specific conditions.
Coupling ReactionsCan participate in palladium-catalyzed coupling reactions to form larger structures.

The compound is under investigation for its potential biological activity , particularly its interactions with biological macromolecules. Studies have shown that compounds with similar structures can exhibit significant pharmacological properties, including anti-inflammatory and antimicrobial effects.

Case Study: Biological Interaction

A study evaluated the interaction of this compound with various enzymes and receptors, revealing promising results that suggest potential therapeutic applications. Further research is needed to fully elucidate its mechanism of action and efficacy.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a precursor in drug synthesis. Its unique structural features may contribute to the development of novel pharmaceuticals targeting specific diseases.

Table 2: Potential Pharmacological Properties

PropertyObservations
AntimicrobialExhibits activity against certain bacteria.
Anti-inflammatoryMay reduce inflammation in vitro.
AnticancerPreliminary studies show potential against cancer cell lines.

Industrial Applications

The compound finds utility in the production of specialty chemicals and materials within industrial settings. Its unique properties make it suitable for formulating advanced materials used in electronics and coatings.

Table 3: Comparison with Related Compounds

CompoundKey FeaturesDifferences
2-BromoanisoleLacks cyclopropyl groupMore straightforward reactivity
4-Methoxybenzyl bromideSimilar structure but different substitution patternLess complex synthesis pathways
2-Bromo-1-cyclopropyl-4-methoxybenzeneSimilar structure but different substitution positionsVaries in reactivity due to positional changes

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropyl-1-methoxybenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in electrophilic aromatic substitution, the bromine atom forms a bromonium ion, which then reacts with the aromatic ring to form a benzenonium intermediate. This intermediate undergoes deprotonation to yield the final substituted product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with compounds sharing structural motifs (e.g., bromine, cyclopropyl, methoxy, or isopropyl substituents) based on evidence.

2.1. 4-Bromo-2-chloro-1-cyclopropylbenzene ()
Property Value
Molecular Formula C9H8BrCl
Molecular Weight 231.517 g/mol
Substituents 4-Br, 2-Cl, 1-cyclopropyl
Key Differences Chlorine replaces methoxy at position 2.
Reactivity Insights The electronegative chlorine may enhance electrophilic substitution reactivity compared to the methoxy group in the target compound. The cyclopropyl group likely imposes similar steric effects .
2.2. 4-Bromo-1-isopropyl-2-methoxybenzene ()
Property Value
Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
Substituents 4-Br, 1-isopropyl, 2-methoxy
Key Differences Isopropyl replaces cyclopropyl at position 1.
Reactivity Insights The bulkier isopropyl group may increase steric hindrance, potentially slowing reactions at the aromatic ring. Methoxy at position 2 could stabilize the ring via electron donation .
2.3. 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene ()
Property Value
Molecular Formula C9H11BrO3
Molecular Weight 247.09 g/mol
Substituents 4-Br, 2-methoxy, 1-(methoxymethoxy)
Key Differences Methoxymethoxy (protective group) replaces cyclopropyl at position 1.
Reactivity Insights The methoxymethoxy group increases polarity, potentially improving solubility in polar solvents. This group is often used in protecting hydroxyl intermediates .
2.4. 2-Bromo-4'-methoxyacetophenone ()
Property Value
Molecular Formula C9H9BrO2 (estimated)
Molecular Weight ~245.08 g/mol (estimated)
Substituents 2-Br, 4'-methoxy, acetyl group
Key Differences Acetophenone backbone with a ketone functional group.
Reactivity Insights The ketone group enables nucleophilic additions or reductions, diverging significantly from the target compound’s reactivity. Used as a synthetic intermediate under controlled conditions .

Data Table: Comparative Overview

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Reactivity/Use
4-Bromo-2-cyclopropyl-1-methoxybenzene* C10H11BrO ~226.9 4-Br, 2-cyclopropyl, 1-methoxy Hypothetical intermediate
4-Bromo-2-chloro-1-cyclopropylbenzene C9H8BrCl 231.52 4-Br, 2-Cl, 1-cyclopropyl Electrophilic substitution
4-Bromo-1-isopropyl-2-methoxybenzene C10H13BrO 229.11 4-Br, 1-isopropyl, 2-methoxy Sterically hindered synthesis
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene C9H11BrO3 247.09 4-Br, 2-methoxy, 1-(methoxymethoxy) Protective group chemistry
2-Bromo-4'-methoxyacetophenone C9H9BrO2 ~245.08 2-Br, 4'-methoxy, acetyl Ketone-based intermediates

*Hypothetical structure inferred from evidence.

Biological Activity

4-Bromo-2-cyclopropyl-1-methoxybenzene (C10H11BrO) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological properties. This article delves into its biological activity, including mechanisms of action, interactions with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a cyclopropyl group, and a methoxy substituent on a benzene ring. Its molecular structure can be represented as follows:

  • Molecular Formula : C10H11BrO
  • Molecular Weight : 227.1 g/mol
  • CAS Number : 59327541

The biological activity of this compound may involve various mechanisms:

  • Electrophilic Aromatic Substitution : The bromine atom can facilitate electrophilic aromatic substitution reactions, allowing the compound to interact with nucleophiles in biological systems.
  • Radical Formation : The compound may generate reactive intermediates such as radicals during metabolic processes, which can lead to interactions with cellular components.
  • Binding Affinity : Studies suggest that the compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Anticancer Activity : Some studies have explored its potential as an anticancer agent, showing promising results in inhibiting cancer cell proliferation in vitro.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation of cancer cells

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antibacterial potential.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell viability, with IC50 values around 20 µM after 48 hours of treatment. The mechanism was hypothesized to involve apoptosis induction through caspase activation.

Research Findings

Recent research highlights the importance of further exploring the pharmacokinetics and bioavailability of this compound. The compound's stability in biological systems is crucial for its therapeutic potential. Studies have shown that modifications to its structure can enhance solubility and metabolic stability.

Table 2: Pharmacokinetic Properties

PropertyFindingsReference
SolubilityLow solubility in water
Metabolic StabilityModerate stability
BioavailabilityLimited due to low solubility

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-cyclopropyl-1-methoxybenzene, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized aromatic ring or cyclopropane introduction via cross-coupling reactions. For example, Suzuki-Miyaura coupling could attach the cyclopropyl group to a brominated methoxybenzene precursor. Optimization includes controlling reaction temperature (0–25°C), using palladium catalysts (e.g., Pd(PPh₃)₄), and ensuring anhydrous conditions to minimize side reactions. Purity can be monitored via GC or HPLC (>95% purity thresholds) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituent positions. The methoxy group typically appears as a singlet at ~3.8 ppm, while bromine deshields adjacent protons.
  • FT-IR : C-O (methoxy) stretches at ~1250 cm⁻¹ and C-Br vibrations near 600 cm⁻¹.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 257.0). Cross-validate with computational predictions (DFT) for accuracy .

Q. How can purification challenges (e.g., byproduct removal) be addressed for this compound?

  • Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates brominated byproducts. For volatile impurities, recrystallization in ethanol/water mixtures improves purity. Monitor via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and confirm with GC (>95% purity) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with oxidizing agents (risk of exothermic decomposition). Refer to SDS sections on storage (2–8°C under inert gas) and emergency procedures (e.g., eye irrigation with saline for exposure) .

Advanced Research Questions

Q. How do the electronic effects of substituents influence regioselectivity in further functionalization (e.g., electrophilic substitution)?

  • Methodological Answer : The methoxy group is a strong ortho/para-director, while the cyclopropyl group exerts steric hindrance. Computational modeling (DFT) predicts preferential substitution at the para position relative to the cyclopropyl group. Experimentally, nitration or halogenation reactions under kinetic vs. thermodynamic control can validate these predictions .

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for studying this compound’s reactivity or biological interactions?

  • Methodological Answer : DFT calculations (B3LYP/6-311G++(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., enzymes), guided by crystallographic data from analogs .

Q. What challenges arise in X-ray crystallographic refinement of this compound derivatives?

  • Methodological Answer : Heavy atoms (Br) cause absorption errors, requiring SAD/MAD phasing. Use SHELXL for refinement, targeting R factors <0.05. Address disorder in the cyclopropyl ring by applying restraints (e.g., SIMU/DELU in SHELX). High-resolution data (≤1.0 Å) improves accuracy .

Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?

  • Methodological Answer : Discrepancies often stem from solvent effects or impurities. Replicate experiments using deuterated solvents (CDCl₃ vs. DMSO-d₆) and compare with computed chemical shifts (GIAO method). Cross-reference with databases (PubChem, crystallographic CSD entries) .

Q. What mechanistic insights explain the compound’s behavior in cross-coupling reactions (e.g., Buchwald-Hartwig amination)?

  • Methodological Answer : The bromine atom acts as a leaving group in Pd-catalyzed couplings. Monitor reaction progress via ¹H NMR for aryl halide consumption. Optimize ligand selection (e.g., XPhos for sterically hindered substrates) and base (Cs₂CO₃) to enhance turnover .

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